N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide is an organic compound that features a bipyridine moiety linked to a cyanobenzamide group. Bipyridine derivatives are well-known for their applications in coordination chemistry, where they serve as ligands for transition metals. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . Another method is the Stille coupling, which uses tin-based reagents . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods such as the Suzuki or Stille coupling . These methods are favored due to their high yields and the ability to produce large quantities of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields bipyridinium salts, while reduction can produce reduced bipyridine derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide involves its ability to bind to specific molecular targets, such as enzymes or receptors, through its bipyridine moiety . This binding can modulate the activity of these targets, leading to various biochemical and physiological effects. The compound’s cyanobenzamide group can also participate in interactions with other biomolecules, further contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide include other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of coordination polymers and as a precursor to viologens.
3,3’-Bipyridine: Used in the development of materials with unique electronic properties.
Uniqueness
What sets N-([2,4’-bipyridin]-4-ylmethyl)-3-cyanobenzamide apart from these similar compounds is its unique combination of a bipyridine moiety with a cyanobenzamide group.
Properties
IUPAC Name |
3-cyano-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-12-14-2-1-3-17(10-14)19(24)23-13-15-4-9-22-18(11-15)16-5-7-21-8-6-16/h1-11H,13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEOULKNDNVLRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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